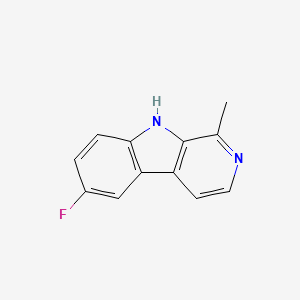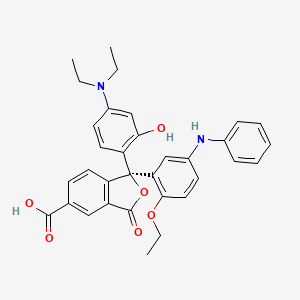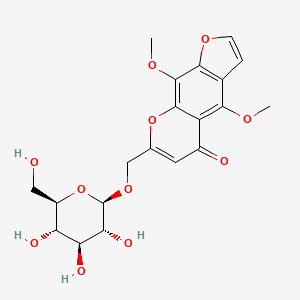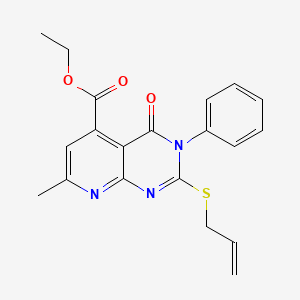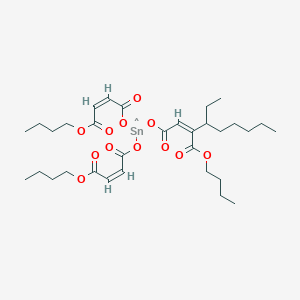
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, coatings, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organotin compounds and complex organic molecules with multiple functional groups.
Uniqueness
What sets Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate apart is its unique combination of functional groups and the presence of a tin atom, which can impart distinct chemical and physical properties.
Propiedades
Número CAS |
68420-16-6 |
|---|---|
Fórmula molecular |
C32H49O12Sn |
Peso molecular |
744.4 g/mol |
InChI |
InChI=1S/C16H28O4.2C8H12O4.Sn/c1-4-7-9-10-13(6-3)14(12-15(17)18)16(19)20-11-8-5-2;2*1-2-3-6-12-8(11)5-4-7(9)10;/h12-13H,4-11H2,1-3H3,(H,17,18);2*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b14-12-;2*5-4-; |
Clave InChI |
UUBHDLCWDLZIIU-IZUWYEAGSA-K |
SMILES isomérico |
CCCCCC(/C(=C/C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC)/C(=O)OCCCC)CC |
SMILES canónico |
CCCCCC(CC)C(=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


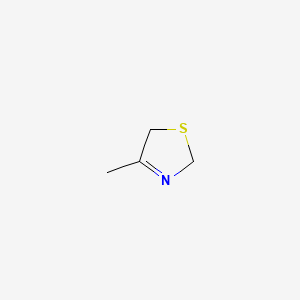


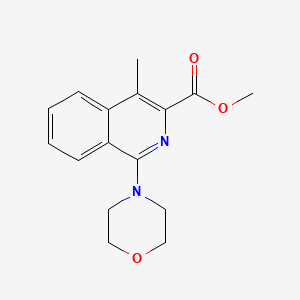
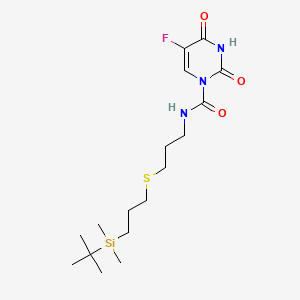

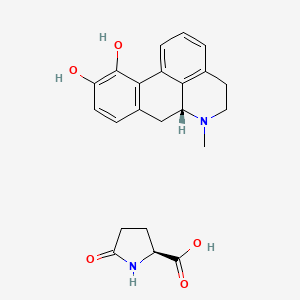
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
